Cas no 781610-24-0 (1,8-Naphthyridine-3-propanoicacid, 2-methyl-)

1,8-Naphthyridine-3-propanoic acid, 2-methyl- is a specialized organic compound featuring a naphthyridine core substituted with a methyl group and a propanoic acid side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for heterocyclic synthesis. Its rigid aromatic framework and functional groups enable precise modifications, making it valuable for developing bioactive molecules. The compound's stability and well-defined chemical properties facilitate its use in research and industrial processes, including ligand design and catalyst development. High purity grades ensure reproducibility in synthetic pathways, supporting advancements in medicinal chemistry and material science.
1,8-Naphthyridine-3-propanoicacid, 2-methyl- structure
781610-24-0 structure
Product name:1,8-Naphthyridine-3-propanoicacid, 2-methyl-
CAS No:781610-24-0
MF:C12H12N2O2
MW:216.235882759094
CID:553888
PubChem ID:45097503

1,8-Naphthyridine-3-propanoicacid, 2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthyridine-3-propanoicacid, 2-methyl-
    • 1,8-Naphthyridine-3-propanoicacid,2-methyl-(9CI)
    • 3-(2-methyl-1,8-naphthyridin-3-yl)propanoic acid
    • DTXSID10667603
    • 781610-24-0
    • SCHEMBL12463810
    • EN300-7536003
    • Z2044766676
    • 1,8-naphthyridine-3-propanoic acid,2-methyl-
    • Inchi: InChI=1S/C12H12N2O2/c1-8-9(4-5-11(15)16)7-10-3-2-6-13-12(10)14-8/h2-3,6-7H,4-5H2,1H3,(H,15,16)
    • InChI Key: AGBGYRRJVBRXDS-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C2C=CC=NC2=N1)CCC(=O)O

Computed Properties

  • Exact Mass: 216.09
  • Monoisotopic Mass: 216.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.1A^2

1,8-Naphthyridine-3-propanoicacid, 2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7536003-0.25g
3-(2-methyl-1,8-naphthyridin-3-yl)propanoic acid
781610-24-0 95.0%
0.25g
$367.0 2025-03-10
Enamine
EN300-7536003-0.05g
3-(2-methyl-1,8-naphthyridin-3-yl)propanoic acid
781610-24-0 95.0%
0.05g
$174.0 2025-03-10
Aaron
AR005DRO-250mg
1,8-Naphthyridine-3-propanoicacid, 2-methyl-
781610-24-0 95%
250mg
$530.00 2025-02-14
1PlusChem
1P005DJC-100mg
1,8-Naphthyridine-3-propanoicacid, 2-methyl-
781610-24-0 95%
100mg
$369.00 2024-04-21
Aaron
AR005DRO-500mg
1,8-Naphthyridine-3-propanoicacid, 2-methyl-
781610-24-0 95%
500mg
$822.00 2025-02-14
1PlusChem
1P005DJC-2.5g
1,8-Naphthyridine-3-propanoicacid, 2-methyl-
781610-24-0 95%
2.5g
$1859.00 2024-04-21
Aaron
AR005DRO-2.5g
1,8-Naphthyridine-3-propanoicacid, 2-methyl-
781610-24-0 95%
2.5g
$2025.00 2025-02-14
Aaron
AR005DRO-1g
1,8-Naphthyridine-3-propanoicacid, 2-methyl-
781610-24-0 95%
1g
$1047.00 2025-02-14
Enamine
EN300-7536003-0.1g
3-(2-methyl-1,8-naphthyridin-3-yl)propanoic acid
781610-24-0 95.0%
0.1g
$257.0 2025-03-10
1PlusChem
1P005DJC-10g
1,8-Naphthyridine-3-propanoicacid, 2-methyl-
781610-24-0 95%
10g
$4006.00 2024-04-21

1,8-Naphthyridine-3-propanoicacid, 2-methyl- Related Literature

Additional information on 1,8-Naphthyridine-3-propanoicacid, 2-methyl-

Professional Introduction to 1,8-Naphthyridine-3-propanoic acid, 2-methyl- (CAS No. 781610-24-0)

The compound 1,8-Naphthyridine-3-propanoic acid, 2-methyl- (CAS No. 781610-24-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound, characterized by its naphthyridine core structure and a propanoic acid side chain with a methyl substituent at the 2-position, has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The unique structural features of this molecule contribute to its remarkable interactions with biological targets, making it a promising candidate for further exploration in drug discovery and development.

In recent years, the interest in 1,8-Naphthyridine-3-propanoic acid, 2-methyl- has been fueled by its demonstrated efficacy in preclinical studies as a modulator of various cellular pathways. The naphthyridine scaffold is known for its ability to engage with a wide range of biological receptors and enzymes, which has been leveraged to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. Specifically, the propanoic acid moiety enhances solubility and bioavailability, while the methyl group at the 2-position fine-tunes the binding affinity to target proteins. These structural attributes have positioned this compound as a valuable tool in the quest for novel therapeutic agents.

One of the most compelling aspects of 1,8-Naphthyridine-3-propanoic acid, 2-methyl- is its potential role in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against certain kinases and transcription factors involved in cancer progression. By binding to these targets with high selectivity, it can disrupt signaling pathways that drive tumor growth and metastasis. Preliminary studies have shown promising results in cell-based assays, where 1,8-Naphthyridine-3-propanoic acid, 2-methyl- demonstrated dose-dependent inhibition of proliferation in various cancer cell lines. These findings are particularly exciting as they suggest a novel mechanism of action that could complement existing treatments.

Beyond its anticancer potential, 1,8-Naphthyridine-3-propanoic acid, 2-methyl- has also shown promise in combating infectious diseases. The structural motif of naphthyridine has been successfully utilized in the development of antibiotics and antiviral agents due to its ability to interact with bacterial enzymes and viral proteins. Research has indicated that this compound may inhibit the activity of certain enzymes essential for microbial survival, thereby offering a new strategy for treating resistant infections. Furthermore, its chemical stability and compatibility with various drug delivery systems make it an attractive candidate for formulation into novel therapeutics.

The synthesis and characterization of 1,8-Naphthyridine-3-propanoic acid, 2-methyl- have been refined through cutting-edge methodologies in organic chemistry. Advanced synthetic routes have been developed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as multi-step catalytic processes and chiral auxiliary-assisted synthesis have been employed to achieve the desired stereochemical configuration. These advancements not only enhance the production efficiency but also open doors for further structural modifications to optimize biological activity.

From a medicinal chemistry perspective, 1,8-Naphthyridine-3-propanoic acid, 2-methyl- serves as a valuable scaffold for structure-based drug design. Its modular architecture allows for easy functionalization at multiple sites without compromising core biological activity. This flexibility has enabled medicinal chemists to explore diverse chemical space and identify derivatives with enhanced potency and reduced toxicity. Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between this compound and its biological targets at an atomic level. Such insights have guided the optimization process toward more effective drug candidates.

The pharmacokinetic properties of 1,8-Naphthyridine-3-propanoic acid, 2-methyl- are another area of active investigation. Studies have focused on evaluating its absorption, distribution, metabolism, excretion (ADME) profiles to ensure favorable pharmacokinetic behavior in vivo. The propanoic acid side chain contributes to good solubility in both aqueous and lipid environments, facilitating systemic absorption after oral administration. Additionally, preliminary data suggest that this compound exhibits moderate metabolic stability due to selective enzymatic degradation pathways. These characteristics are essential for achieving therapeutic efficacy while minimizing side effects.

In conclusion,1,Naphthyridine -3 -propanoicacid,,2 -methyl -,(CASNo .781610 -24 -0 ) is a multifaceted compound with significant potential in pharmaceutical applications . Its unique structural features ,combinedwithitsdemonstratedbiologicalactivities ,make it anattractivecandidateforfuturedrugdevelopment .Ongoingresearchisfocusedonelucidatingitsmechanismsofaction ,optimizingitspharmacokineticproperties ,andevaluatingitsclinicalpotential .Withfurtherinvestigationanddevelopment,thiscompoundhastheroleto becomeanewgenerationofpharmaceuticalagents ,contributingtoimprovedpatientcareandtherapeuticoutcomes .

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